
Methyl 2-methoxyquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxyquinoline-8-carboxylate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications . This compound features a quinoline core with a methoxy group at the 2-position and a carboxylate ester at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including methyl 2-methoxyquinoline-8-carboxylate, often involves classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods typically require specific catalysts, solvents, and reaction conditions to achieve the desired product. For instance, the Doebner-von Miller reaction involves the use of strong acids in a flow reactor .
Industrial Production Methods
Industrial production of quinoline derivatives may employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols . These methods aim to enhance yield, reduce environmental impact, and improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxyquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Applications De Recherche Scientifique
Methyl 2-methoxyquinoline-8-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 2-methoxyquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes, binding to DNA, or interfering with cellular processes . The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 2-methoxyquinoline-8-carboxylate include other quinoline derivatives such as:
- 2-Methylquinoline
- 8-Hydroxyquinoline
- Quinoline-4-carboxylic acid
Uniqueness
This compound is unique due to its specific functional groups and their positions on the quinoline core.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 2-methoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-6-8-4-3-5-9(11(8)13-10)12(14)16-2/h3-7H,1-2H3 |
Clé InChI |
JSAHJSNLFGMDRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CC=C2C(=O)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


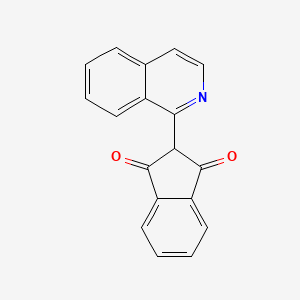
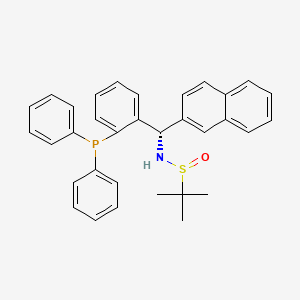
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654433.png)

![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)
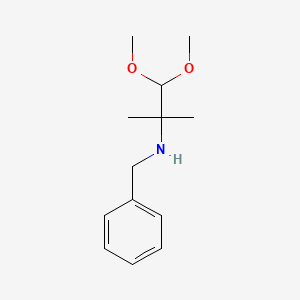
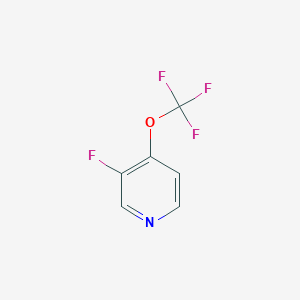
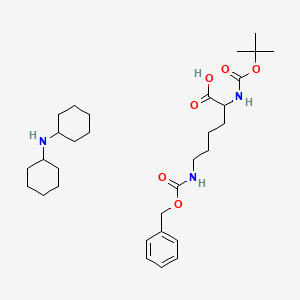
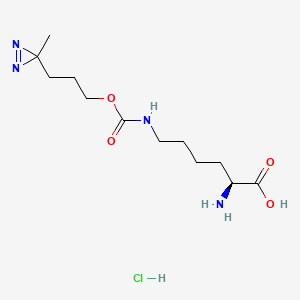
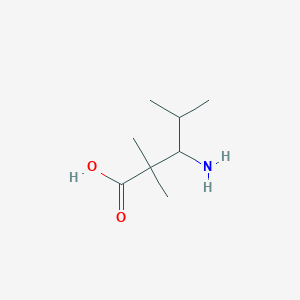
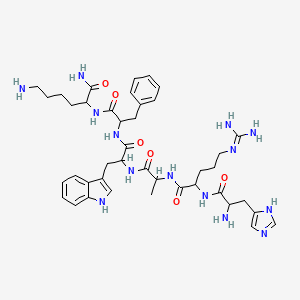
![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)
